![molecular formula C22H18Cl2O4S B4583704 2,6-dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4583704.png)
2,6-dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate
Overview
Description
Synthesis Analysis
- Synthesis Approach : The synthesis of compounds similar to 2,6-dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate often involves multiple stages, including reactions like diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, and methylation (Yang Jian-she, 2009).
Molecular Structure Analysis
- Structural Characterization : X-ray diffraction and spectroscopic methods like FTIR, NMR, and thermal analysis are common techniques used for structural characterization of similar compounds (K. Sarojini et al., 2012).
Chemical Reactions and Properties
- Reactivity and Stability : The stability and reactivity of these compounds can be understood through HOMO-LUMO analysis, charge delocalization, and hyper conjugative interactions (V. Vetrivelan, 2019).
Physical Properties Analysis
- Physical Form : Compounds in this category typically crystallize in various forms, exhibiting different physical characteristics (A. Nikonov et al., 2021).
Chemical Properties Analysis
- Chemical Behavior : Analysis of chemical properties includes studying intramolecular interactions, such as hydrogen bonding, and the impact of these on the compound's behavior (S. Suarez et al., 2012).
Scientific Research Applications
Electrophilic Center Modification : A study reported the kinetic analysis of reactions involving similar compounds, highlighting how changes in the electrophilic center from C=O to C=S influence reaction mechanisms. This suggests potential applications in designing and understanding reactions where 2,6-dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate could serve as a reactant or intermediate, particularly in environments where electrophilic centers play a critical role (Um et al., 2006).
Cyclization Reactions : Another research focused on the cyclization of compounds to form specific anilides, indicating the potential of 2,6-dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate in cyclization reactions which are crucial in synthesizing cyclic compounds with applications ranging from materials science to pharmaceuticals (Ukrainets et al., 2014).
Sulfur Reactions : Research on the reaction of sulfur with organic compounds, including the synthesis of sulfones, provides insights into how 2,6-dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate might react in the presence of sulfur, leading to the formation of novel compounds with potential applications in materials science and chemical synthesis (Voronkov & Udre, 1967).
Intermediate in Synthesis : The compound serves as a key intermediate in synthesizing Tianeptine, an example of its application in the synthesis of complex organic molecules. This highlights its role in pharmaceutical synthesis and the development of therapeutic agents (Z. Xiu-lan, 2009).
properties
IUPAC Name |
(2,6-dichlorophenyl)methyl 4-[(4-methylphenyl)sulfonylmethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2O4S/c1-15-5-11-18(12-6-15)29(26,27)14-16-7-9-17(10-8-16)22(25)28-13-19-20(23)3-2-4-21(19)24/h2-12H,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCWYJVNSJFOFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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